An In-depth Technical Guide to the Core Chemical Properties of Carbamazepine 10,11-Epoxide-d2 (Major)
An In-depth Technical Guide to the Core Chemical Properties of Carbamazepine 10,11-Epoxide-d2 (Major)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, metabolic pathways, and analytical methodologies related to Carbamazepine 10,11-Epoxide-d2 (Major). This deuterated analog of a primary active metabolite of Carbamazepine is a critical tool in pharmacokinetic studies and drug metabolism research.
Core Chemical Properties
Carbamazepine 10,11-Epoxide-d2 (Major) is a stable isotope-labeled form of Carbamazepine 10,11-Epoxide. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Reference |
| Chemical Name | 2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | [1] |
| CAS Number | 1185025-41-5 | [1] |
| Molecular Formula | C₁₅H₁₀D₂N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Melting Point | 178-180°C | |
| Solubility | Chloroform, Dichloromethane | |
| Storage Temperature | -20°C |
Computed Properties
| Property | Value | Reference |
| XLogP3-AA | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 254.102431122 | [1] |
| Monoisotopic Mass | 254.102431122 | [1] |
| Topological Polar Surface Area | 58.9 Ų | [1] |
| Heavy Atom Count | 19 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 358 | [1] |
Metabolic Pathway of Carbamazepine
The metabolic pathway of Carbamazepine is well-established and is presumed to be identical for its deuterated analogs. The primary route of metabolism involves the epoxidation of the 10,11-double bond to form Carbamazepine 10,11-Epoxide. This reaction is primarily catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent, CYP2C8.[2][3] The resulting epoxide is an active metabolite with anticonvulsant properties. Subsequently, the epoxide is hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.
Experimental Protocols
Representative Analytical Method: LC-MS/MS for Quantification in Human Plasma
This protocol is adapted from established methods for the analysis of the non-deuterated form and is suitable for use with a deuterated internal standard like Carbamazepine 10,11-Epoxide-d2.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 300 µL of acetonitrile containing the deuterated internal standard (Carbamazepine 10,11-Epoxide-d2 at a suitable concentration).
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient:
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0-0.5 min: 10% B
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0.5-2.5 min: Ramp to 90% B
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2.5-3.5 min: Hold at 90% B
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3.5-3.6 min: Return to 10% B
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3.6-5.0 min: Equilibrate at 10% B
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
3. Mass Spectrometry (MS/MS)
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Ionization: Electrospray Ionization (ESI), positive mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions (example):
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Carbamazepine 10,11-Epoxide: Q1: 253.1 m/z, Q3: 180.1 m/z
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Carbamazepine 10,11-Epoxide-d2: Q1: 255.1 m/z, Q3: 182.1 m/z (or other appropriate fragment)
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Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument used.
Conclusion
Carbamazepine 10,11-Epoxide-d2 (Major) is an indispensable tool for the accurate quantification of Carbamazepine's active metabolite in biological samples. Its well-defined chemical and physical properties, combined with a clear understanding of the metabolic pathway of the parent drug, enable its effective use in preclinical and clinical research. While specific synthesis protocols for this deuterated standard are proprietary, established analytical methods for the non-deuterated analog can be readily adapted for its use. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize Carbamazepine 10,11-Epoxide-d2 in their studies.
